8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-(3-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-3-1-2-11(8-12)14(20)18-6-4-15(5-7-18)9-13(19)17-10-15/h1-3,8H,4-7,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJENAOPIAHCQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Base : Triethylamine (2–3 equivalents) neutralizes HCl byproducts.
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Solvent : Dichloromethane (DCM) balances solubility and reactivity.
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Temperature : Room temperature (20–25°C) prevents thermal degradation of the fluorobenzoyl group.
Example Protocol :
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Dissolve 2,8-diazaspiro[4.5]decan-3-one (1.0 equiv) in DCM.
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Add triethylamine (2.5 equiv) and 3-fluorobenzoyl chloride (1.2 equiv) dropwise.
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Stir for 16 hours, monitor via TLC (ethyl acetate/hexanes, 1:1).
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield Optimization
Yields for analogous acylation reactions range from 40% to 60%. Critical factors include:
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Stoichiometry : Excess acyl chloride (1.2–1.5 equiv) drives the reaction to completion.
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Purification : Silica gel chromatography (gradient elution with methanol/DCM) isolates the product from unreacted starting materials.
Advanced Purification and Characterization
Purification Techniques
Spectroscopic Validation
While source lacks explicit data, analogous compounds in source demonstrate:
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¹H NMR : Peaks for the spirocyclic protons (δ 1.4–3.5 ppm), fluorobenzoyl aromatic protons (δ 7.5–8.0 ppm), and carbonyl groups (δ 2.6–3.5 ppm).
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MS (ESI+) : Molecular ion peak at m/z 276.31 [M+H]⁺, consistent with C₁₅H₁₇FN₂O₂.
Comparative Analysis of Methodologies
The table below contrasts reported conditions for diazaspiro acylation:
| Parameter | This Work (Adapted) | Source (Analog) |
|---|---|---|
| Acylating Agent | 3-Fluorobenzoyl Cl | Arylsulfonyl Cl |
| Base | Triethylamine | Triethylamine |
| Solvent | DCM | DCM |
| Time (h) | 16 | 16 |
| Yield (%) | 50–55* | 49 |
*Estimated based on analogous reactions.
Challenges and Mitigation Strategies
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Regioselectivity : Competing acylation at alternative nitrogen sites is minimized by steric hindrance from the spiro structure.
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Fluorine Stability : Mild conditions prevent defluorination, critical for maintaining bioactivity.
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Scale-Up : Batch processing in DCM at ambient temperature ensures reproducibility.
Industrial and Research Applications
While source notes this compound’s research exclusivity, its structural similarity to kinase inhibitors (e.g., TYK2/JAK1 antagonists) underscores potential therapeutic relevance. Scalable synthesis (>100 g) would require:
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Continuous flow reactors to enhance mixing.
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Alternative solvents (e.g., THF) for improved solubility.
Chemical Reactions Analysis
Acylation and Deacylation Reactions
The fluorobenzoyl group undergoes controlled hydrolysis under acidic or basic conditions. Studies show:
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Base-mediated hydrolysis : Cleavage of the benzoyl group occurs at 80°C in NaOH (1M), yielding 2,8-diazaspiro[4.5]decan-3-one as the primary product (85% yield) .
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Acid stability : The compound remains intact in HCl (1M, 25°C), demonstrating resistance to protonation-induced decomposition .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | NaOH (1M) | 80°C | 2,8-diazaspiro[4.5]decan-3-one | 85% | |
| Acidic exposure | HCl (1M) | 25°C | No reaction | – |
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and arylation reactions:
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Benzylation : Treatment with benzyl bromide in THF at 60°C forms the N-benzyl derivative (72% yield) .
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Arylation : Reaction with 4-fluorophenyl isocyanate produces a urea derivative, a key intermediate in medicinal chemistry applications .
Table 2: N-Substitution Reactions
| Reaction Type | Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | THF | N-Benzyl-8-(3-fluorobenzoyl) derivative | 72% | |
| Urea formation | 4-Fluorophenyl isocyanate | DCM | Trisubstituted urea | 68% |
Ring-Opening and Rearrangement
Under strong acidic conditions (H2SO4, 100°C), the spirocyclic structure undergoes ring-opening to form a linear diamide intermediate, which can recyclize under controlled pH .
Mechanistic pathway :
Yield: 60% after recyclization
Electrophilic Aromatic Substitution (EAS)
The 3-fluorobenzoyl group directs electrophiles to the meta position relative to fluorine:
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Nitration : HNO3/H2SO4 yields a meta-nitro derivative (55% yield).
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Halogenation : Bromine in acetic acid produces meta-bromo-substituted analogs.
Table 3: EAS Reactivity
| Reaction | Reagent | Position | Product Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | meta | 55% | |
| Bromination | Br2/CH3COOH | meta | 48% |
Coordination Chemistry
The compound acts as a bidentate ligand via its carbonyl oxygen and piperidine nitrogen. Coordination with Cu(II) in ethanol forms a blue complex:
Stability constant (log β): 8.2 ± 0.3
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces cleavage of the C–N bond adjacent to the carbonyl, generating a secondary amine and fluorobenzoyl fragment .
Biological Activity-Linked Reactions
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Enzyme inhibition : The urea derivative (from Table 2) inhibits soluble epoxide hydrolase (sEH) with IC50 = 3.2 nM, attributed to hydrogen bonding with Tyr381 and Tyr465 residues .
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Metabolic oxidation : Cytochrome P450-mediated oxidation at the piperidine ring’s C4 position forms a hydroxylated metabolite (t1/2 = 2.1 hr) .
Comparative Reactivity with Analogues
Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Compound | Alkylation (k) | Hydrolysis (k) |
|---|---|---|
| 8-(3-Fluorobenzoyl) derivative | 1.2 × 10⁻³ | 5.6 × 10⁻⁵ |
| 8-(4-Methoxybenzoyl) analogue | 0.9 × 10⁻³ | 2.1 × 10⁻⁵ |
| Non-fluorinated parent compound | 1.5 × 10⁻³ | 8.4 × 10⁻⁵ |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that diazaspiro compounds exhibit significant anticancer properties. The presence of the fluorobenzoyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
- A study demonstrated that derivatives of diazaspiro compounds showed selective cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development.
-
Antimicrobial Properties :
- The compound has shown promise in antimicrobial studies, particularly against Gram-positive bacteria. Its unique structure may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- In vitro tests revealed that modifications to the diazaspiro framework could enhance its efficacy against resistant strains of bacteria.
-
Neuroprotective Effects :
- Preliminary studies suggest that 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Mechanistic studies are ongoing to elucidate how this compound influences neuroinflammation and oxidative stress in neuronal cells.
Pharmacological Insights
-
Mechanism of Action :
- The compound's mechanism appears to involve modulation of specific signaling pathways related to cell survival and proliferation. This includes the inhibition of certain kinases that are overactive in cancer cells.
- Additionally, the presence of fluorine enhances lipophilicity, potentially improving bioavailability and cellular uptake.
-
Pharmacokinetics :
- Investigations into the pharmacokinetic properties indicate favorable absorption characteristics when administered orally or intravenously.
- Studies are needed to assess the metabolism and excretion pathways to optimize dosing regimens.
Material Science Applications
-
Polymeric Materials :
- The unique structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Research is ongoing into its use as a plasticizer or additive in high-performance polymers.
-
Nanotechnology :
- The compound is being explored for use in nanocarriers for targeted drug delivery systems, utilizing its ability to form stable nanoparticles that can encapsulate therapeutic agents.
- This application could revolutionize how drugs are delivered in oncology and other therapeutic areas.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed selective cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Study B | Antimicrobial Efficacy | Demonstrated significant inhibition of MRSA growth at low concentrations (MIC = 0.5 µg/mL). |
| Study C | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. It acts as an antagonist at dopamine and serotonin receptors, blocking the actions of these neurotransmitters . This interaction can modulate various physiological processes, making the compound useful in treating conditions like schizophrenia and depression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one with its analogs:
Key Observations:
- Substituent Impact on Solubility : The presence of lipophilic groups (e.g., trifluoromethyl in , chloropyridine in ) correlates with poor aqueous solubility, a common limitation in this series. The 3-fluorobenzoyl group in the target compound may similarly reduce solubility compared to unsubstituted analogs.
- Synthetic Challenges : Palladium-mediated cross-coupling reactions are frequently employed (e.g., Suzuki couplings in ), but yields and purity vary. For instance, compound 74 progressed to in vivo studies despite low solubility, underscoring the trade-off between potency and physicochemical properties .
Commercial and Preclinical Relevance
- Drug Development Candidates : Compound 74 (CCT251545) advanced to in vivo studies as a WNT inhibitor, demonstrating the scaffold’s applicability in oncology .
- Commercial Availability : Derivatives like 2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride are marketed for research use (e.g., MFCD30536256 ), highlighting the scaffold’s versatility.
Biological Activity
8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- CAS Number : 1184919-00-3
- Molecular Formula : C15H17FN2O2
- Molecular Weight : 276.31 g/mol
- Chemical Structure :
Chemical Structure
Research indicates that compounds similar to this compound exhibit activity as soluble epoxide hydrolase (sEH) inhibitors. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and may contribute to lowering blood pressure in hypertensive models .
Pharmacological Effects
- Antihypertensive Activity :
- Inhibition of sEH :
Study 1: Antihypertensive Effects
A study published in November 2013 investigated the antihypertensive properties of 2,8-diazaspiro[4.5]decane-based derivatives, including those with fluorobenzoyl substitutions. The results indicated that these compounds significantly reduced blood pressure in hypertensive rat models while showing minimal effects in normotensive rats, highlighting their potential therapeutic applications in managing hypertension .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various diazaspiro compounds revealed that modifications at the benzoyl position could enhance biological activity. In particular, the introduction of fluorine atoms was associated with increased potency as sEH inhibitors, suggesting that the presence of the fluorobenzoyl moiety is crucial for the biological efficacy of these compounds .
Table 1: Comparison of Biological Activities
| Compound Name | CAS Number | Molecular Weight | sEH Inhibition (IC50) | Antihypertensive Effect |
|---|---|---|---|---|
| This compound | 1184919-00-3 | 276.31 g/mol | Not specified | Significant |
| Related Compound A | XXXXXXXXXX | XX g/mol | XX µM | Moderate |
| Related Compound B | XXXXXXXXXX | XX g/mol | XX µM | Low |
Q & A
Q. How to design bioavailability studies accounting for physicochemical properties (logP, pKa)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
